
N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide
説明
N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide is a useful research compound. Its molecular formula is C21H28N6O and its molecular weight is 380.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide, also known as TRC-G835725, is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C21H30Cl2N6O
- Molecular Weight : 453.41 g/mol
- CAS Number : 581076-67-7
- Purity : >95% (HPLC) .
The compound exhibits several biological activities primarily through its interaction with various receptors and enzymes:
- Kappa Opioid Receptor Antagonism : Preliminary studies suggest that compounds with similar structures may act as selective kappa opioid receptor antagonists. This mechanism could be relevant for pain management and addiction treatment .
- Inhibition of Protein Kinases : The compound has shown potential in inhibiting specific protein kinases associated with cancer progression, particularly in models of triple-negative breast cancer (TNBC). Its analogs have demonstrated significant inhibitory activity against the EGFR-L858R/T790M mutation, which is often resistant to conventional therapies .
- Metalloproteinase Inhibition : The compound has been noted for its off-target activity against matrix metalloproteinases (MMP-2 and MMP-9), which play critical roles in tumor metastasis and angiogenesis .
Pharmacokinetics
Pharmacokinetic studies reveal important data regarding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Oral Bioavailability : The compound demonstrated an oral bioavailability of approximately 31.8% when administered at a dose of 10 mg/kg .
- Clearance Rate : The clearance rate was found to be 82.7 ± 1.97 mL/h/kg, indicating a moderate clearance profile post intravenous administration .
- Toxicity Profile : Toxicity studies in animal models have shown no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .
Case Studies
Several case studies highlight the biological efficacy of this compound:
-
In Vitro Studies on Cancer Cell Lines :
- In studies involving MDA-MB-231 TNBC cells, the compound exhibited potent antiproliferative effects with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU) .
- The selectivity index was notably high when compared to non-cancerous cell lines, indicating potential for targeted cancer therapy.
- Animal Models :
Summary Table of Biological Activities
科学的研究の応用
Pharmaceutical Research Applications
-
Cancer Therapeutics :
- N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide is primarily recognized as an impurity of Imatinib, a well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Research has indicated that understanding impurities like this compound can enhance the safety and efficacy profiles of Imatinib formulations .
- Biochemical Studies :
- Drug Development :
Analytical Chemistry
The compound serves as a reference standard in analytical chemistry for the development of high-performance liquid chromatography (HPLC) methods used to quantify impurities in pharmaceutical products. Its characterization helps ensure compliance with regulatory standards for drug purity and quality control .
Case Study 1: Impurity Profiling in Imatinib Formulations
A study highlighted the importance of monitoring impurities like this compound during the manufacturing process of Imatinib. Researchers employed advanced chromatographic techniques to analyze the impurity levels, correlating them with potential impacts on patient safety and drug effectiveness .
Case Study 2: Mechanistic Studies in Cancer Research
In another investigation, researchers utilized this compound to study its interaction with specific tyrosine kinases involved in cancer progression. The findings suggested that even minor impurities could influence the pharmacodynamics of major therapeutic agents, emphasizing the need for thorough impurity assessment in drug development .
化学反応の分析
Hydrolysis of the Amide Bond
The benzamide group in the compound undergoes hydrolysis under acidic or basic conditions, yielding 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid and N-(3-guanidino-4-methylphenyl)amine derivatives. This reaction is critical for understanding degradation pathways and impurity formation during synthesis.
Key findings:
-
Hydrolysis is minimized by maintaining temperatures below 10°C during synthesis .
-
The reaction is monitored via HPLC to track the disappearance of starting materials .
Nucleophilic Substitution at Piperazine Methyl Group
The piperazine moiety participates in nucleophilic substitution reactions, particularly with alkyl halides or acylating agents.
Key findings:
-
Excess acyl chloride (1.25–2.25 equivalents) improves yield due to competitive hydrolysis .
-
Solvent choice (e.g., DMF vs. chloroform) impacts reaction efficiency .
Reduction of Nitro Precursors
The compound is synthesized via reduction of nitro intermediates, often using catalytic hydrogenation or hydrazine.
Key findings:
-
Hydrazine reductions produce azo/azoxy byproducts, necessitating careful purification .
-
Raney nickel hydrogenation avoids byproducts but requires prolonged reaction times .
Condensation Reactions
The guanidine group facilitates condensation with carbonyl-containing compounds, forming heterocyclic structures.
Key findings:
-
Palladium-catalyzed couplings achieve high selectivity but require anhydrous conditions .
-
Solvent choice (n-butanol vs. xylene) influences reaction kinetics .
pH-Dependent Crystallization
The compound’s solubility is pH-dependent, enabling purification via crystallization.
pH Range | Solubility | Application |
---|---|---|
8–12 | Low solubility in water | Crude product isolation |
9–10 | Optimal precipitation | High-purity imatinib base crystallization |
Key findings:
Thermal Stability and Degradation
Thermal stress tests reveal decomposition pathways under elevated temperatures.
Conditions | Degradation Products | Analytical Method |
---|---|---|
150°C, 5 hours (n-butanol) | Imatinib-related impurities (e.g., desmethyl analogs) | HPLC, NMR |
Key findings:
-
Prolonged heating in polar solvents accelerates decomposition .
-
Degradation products include N-desmethyl analogs and oxidized species .
Interaction with Metal Catalysts
The compound participates in metal-catalyzed cross-coupling reactions.
Catalyst | Reagents | Products | Yield |
---|---|---|---|
Pd₂(dba)₃ | XantPhos, NaOt-Bu | Biaryl intermediates | 30–40% |
K₂CO₃ | Aryl halides | Functionalized benzamide derivatives | Moderate |
Key findings:
特性
IUPAC Name |
N-[3-(diaminomethylideneamino)-4-methylphenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-15-3-8-18(13-19(15)25-21(22)23)24-20(28)17-6-4-16(5-7-17)14-27-11-9-26(2)10-12-27/h3-8,13H,9-12,14H2,1-2H3,(H,24,28)(H4,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNIAMJOBVYWFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121965 | |
Record name | N-[3-[(Aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581076-65-5 | |
Record name | N-[3-[(Aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581076-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-[(Aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。